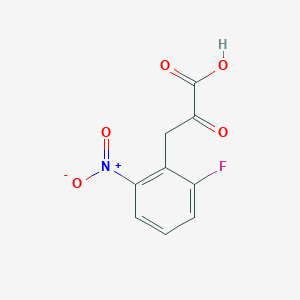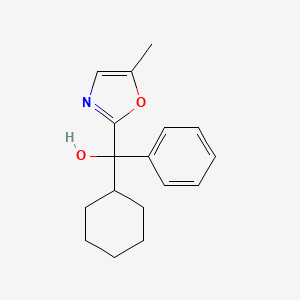
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol
概要
説明
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol is a complex organic compound that features a cyclohexyl group, a 5-methyl-oxazol-2-yl group, and a phenyl-methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol typically involves multi-step organic reactions. One common method involves the reaction of cyclohexyl bromide with 5-methyl-oxazole in the presence of a base to form the cyclohexyl-5-methyl-oxazole intermediate. This intermediate is then reacted with phenyl-methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenyl-methanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-ketone.
Reduction: Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-ketone: An oxidized derivative with different chemical properties.
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane: A reduced form with distinct reactivity.
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-amine: A substituted derivative with potential biological activity.
Uniqueness
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC名 |
cyclohexyl-(5-methyl-1,3-oxazol-2-yl)-phenylmethanol |
InChI |
InChI=1S/C17H21NO2/c1-13-12-18-16(20-13)17(19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2,4-5,8-9,12,15,19H,3,6-7,10-11H2,1H3 |
InChIキー |
DYAQKSXHEMAJSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(O1)C(C2CCCCC2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Iodo-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8379725.png)

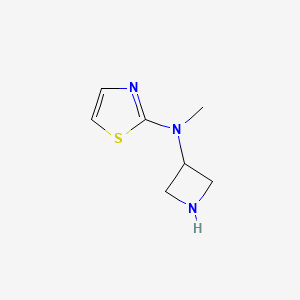
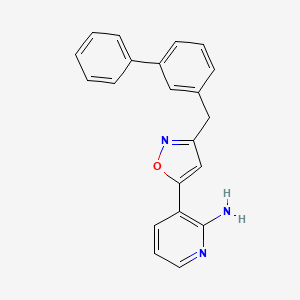
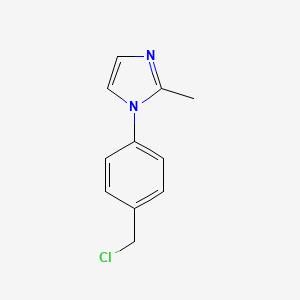
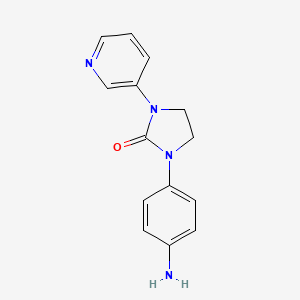

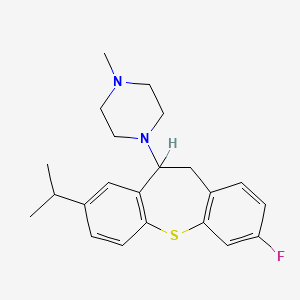
![2-(Methyloxy)-4-{4-[2-(methyloxy)ethyl]-1-piperazinyl}aniline](/img/structure/B8379794.png)
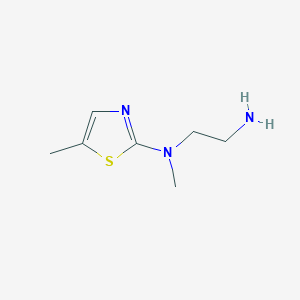

![7-chloro-5-(1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine](/img/structure/B8379822.png)

